4-[(3-Methoxyphenyl)methylidene]piperidine hydrochloride
Overview
Description
4-[(3-Methoxyphenyl)methylidene]piperidine hydrochloride, also known as MPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MPP is a piperidine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In
Scientific Research Applications
Synthesis and Biological Activities
A study presented a protocol for synthesizing novel oxime esters derived from 4-methoxyphenyl compounds, similar to the chemical structure of 4-[(3-Methoxyphenyl)methylidene]piperidine hydrochloride. The compounds synthesized were evaluated for their in vitro antioxidant and antimicrobial activities, showing positive efficacy in biological assays. Specifically, certain analogs demonstrated promising antioxidant activities, while others showed significant antibacterial and antifungal properties against specific strains (Harini et al., 2014).
Pharmacological Evaluation
Another study focused on the synthesis and intravenous analgesic activity of a series of compounds related to 4-[(3-Methoxyphenyl)methylidene]piperidine hydrochloride. The research identified compounds with optimal analgesic potency and short duration of action, highlighting the potential of these compounds for short surgical procedures due to their rapid recovery profile (Lalinde et al., 1990).
Metabolic Activity
Research on 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride in obese rats revealed that chronic administration led to reduced food intake and weight gain, indicating a potential application in obesity management (Massicot, Steiner, & Godfroid, 1985).
Synthesis and Structural Analysis
A study on the synthesis and structural characterization of 1-phenethyl-4-hydroxy piperidinium hydrochlorides with various substituents demonstrated their potential bioactivity against leukemia cells. The research included X-ray and DFT methods for structural analysis, contributing to the understanding of these compounds' molecular configurations (Yang et al., 2009).
properties
IUPAC Name |
4-[(3-methoxyphenyl)methylidene]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-15-13-4-2-3-12(10-13)9-11-5-7-14-8-6-11;/h2-4,9-10,14H,5-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIDFUFKCYWGPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methoxyphenyl)methylidene]piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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